Cyclobutylmethylurea
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Overview
Description
Cyclobutylmethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclobutyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylmethylurea can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with methyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclobutylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylmethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce cyclobutylmethylamine derivatives.
Scientific Research Applications
Cyclobutylmethylurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclobutylmethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Cyclobutylmethylurea can be compared with other similar compounds, such as:
Cyclobutylurea: Similar in structure but lacks the methyl group.
Methylurea: Contains the methylurea moiety but lacks the cyclobutyl group.
Cyclopropylmethylurea: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: this compound is unique due to the presence of both the cyclobutyl and methylurea groups, which confer specific chemical and physical properties that are distinct from its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
cyclobutylmethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXSXHGRIISLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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